3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7(2)11-10(12(13)15)9-5-3-4-8(9)6-14-11/h6-7H,3-5H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNATLOBWVUDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CCCC2=C1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Knoevenagel Condensation : Cyclopentanone reacts with aromatic aldehydes (e.g., isopropyl-substituted benzaldehyde) under basic conditions to form 2,5-diarylidenecyclopentanone intermediates.
-
Michael Addition : Propanedinitrile undergoes nucleophilic attack on the α,β-unsaturated ketone, facilitated by sodium alkoxide, forming a cyano-substituted adduct.
-
Cyclization and Dehydration : Intramolecular cyclization yields the bicyclic nitrile intermediate, which is hydrolyzed to the carboxamide.
Optimization and Yields
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Catalyst | Solvent | Time (h) | Nitrile Yield | Carboxamide Yield |
|---|---|---|---|---|---|
| 2,5-Bis(isopropylmethylene)cyclopentanone | NaOMe | MeOH | 2 | 88% | 82% |
| 2,5-Bis(2-pyridinylmethylene)cyclopentanone | NaOEt | EtOH | 1.5 | 91% | 78% |
Enamine Acylation and Cyclization
Enamine intermediates derived from cyclic ketones enable modular functionalization. This method, reported for neuroactive compounds, involves:
Synthetic Steps
Key Modifications
Table 2: Enamine Acylation Conditions
Direct Functionalization of Carbonitrile Precursors
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile serves as a direct precursor. Hydrolysis under acidic or basic conditions converts the nitrile to carboxamide (Figure 2).
Table 3: Hydrolysis Optimization
| Precursor | Reagent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| 3-Isopropyl-4-cyano derivative | H₂SO₄ (50%) | 100°C | 6 | 82% |
| 3-Isopropyl-4-cyano derivative | NaOH/H₂O₂ | 80°C | 4 | 78% |
Analytical Characterization
Critical validation data for 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.73 (s, 1H, pyridine-H), 3.12 (m, 2H, cyclopentane-CH₂), 2.55 (m, 1H, isopropyl-CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
-
HRMS : [M+H]⁺ calcd. for C₁₂H₁₇N₂O: 205.1341; found: 205.1338.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High yields (82–88%), one-pot | Requires harsh hydrolysis | Industrial |
| Enamine Acylation | Modular functionalization | Multi-step, moderate yields | Laboratory |
| Nitrile Hydrolysis | Simple, high purity | Dependent on precursor quality | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) with Mn(OTf)2 as a catalyst at 25°C in H2O.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while reduction and substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The table below compares key features of 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide with structurally related compounds:
*Estimated molecular weight based on the amine derivative (176.26) + carboxamide group (CONH₂, +44).
Key Observations:
- The amine derivative () is more basic, favoring protonation in acidic environments, whereas the carboxamide’s resonance-stabilized amide group may reduce protonation, altering adsorption mechanisms .
- Steric Effects: The 3-isopropyl group in the target compound and the amine derivative introduces steric hindrance, which may reduce surface coverage compared to smaller substituents (e.g., cyano) but improve stability of adsorbed layers .
Performance in Corrosion Inhibition
While the target compound’s corrosion inhibition data is unavailable, insights can be drawn from its analogs:
- CAPD Derivatives (): Achieved 97.7% inhibition efficiency in sulfuric acid via mixed physical/chemical adsorption, following the Langmuir isotherm . DFT and Monte Carlo simulations highlighted the role of electron-rich regions (e.g., cyano groups) in adsorbing onto carbon steel surfaces .
- Target Compound Hypotheses: The carboxamide group may enhance adsorption through hydrogen bonding with metal surfaces, though steric effects from the isopropyl group could reduce efficiency compared to cyano derivatives. Synergy between the amide’s polarity and the cyclopentapyridine core’s aromaticity might improve inhibition in less acidic environments.
Biological Activity
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 2757730-47-3
- InChI Key : SJNATLOBWVUDQD-UHFFFAOYSA-N
Anticancer Potential
Recent studies have suggested that compounds structurally related to this compound may possess anticancer properties. For instance, research involving molecular docking studies has shown promising results for analogs in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 3-Isopropyl-6,7-dihydro...carboxamide | TBD | Breast Cancer |
| Pyrrolopyrazine Derivative | TBD | Lung Cancer |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin | TBD | Colon Cancer |
Neuroprotective Effects
There is emerging evidence suggesting the neuroprotective effects of this compound. In vitro studies have indicated that it may reduce neuroinflammation and protect neuronal cells from apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
- Virtual Screening Studies : A study conducted on a series of thienylpyrimidines identified selective inhibitors for PI5P4Kγ, a target relevant in neurodegenerative diseases. While not directly related to the compound , the methodologies applied could be adapted for further exploration of this compound .
- Antiproliferative Activity : A synthesis and characterization study highlighted the antiproliferative effects of various compounds derived from similar structures. These findings suggest that further investigation into the biological activities of 3-Isopropyl derivatives could yield significant insights into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : Common routes involve cyclocondensation of substituted pyridine precursors with isopropyl carboxamide groups under controlled pH and temperature. Key steps include cyclopentane ring formation via intramolecular cyclization, often catalyzed by acids (e.g., H₂SO₄) or transition metals. Yield optimization requires DOE (Design of Experiments) to balance parameters like reaction time (12–24 hrs), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios . Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substituent positions, with cyclopentane protons appearing as multiplet signals (δ 1.8–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 247.1443). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization). Comparative analysis with analogs (e.g., methyl esters in ) aids structural verification.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent oxidation of the dihydro-cyclopenta ring. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with LC-MS monitor decomposition products, such as ring-opened aldehydes or amide hydrolysis byproducts .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for cyclopenta[c]pyridine derivatives?
- Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states and activation energies for cyclization steps. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computed intermediates with experimental validation (e.g., adjusting catalysts based on charge distribution maps) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (pH, co-solvents) or impurity profiles. Meta-analysis of literature data (e.g., PubChem BioAssay) with standardized normalization (e.g., % inhibition at 10 µM) clarifies trends. Molecular docking (AutoDock Vina) reconciles structural-activity relationships by comparing binding poses across analogs .
Q. What advanced methodologies elucidate the reaction kinetics of substituent modifications on the cyclopenta[c]pyridine core?
- Methodological Answer : Pseudo-first-order kinetics studies track substituent effects (e.g., isopropyl vs. methyl groups) using UV-Vis spectroscopy (λ = 270 nm for carboxamide absorption). Arrhenius plots (ln(k) vs. 1/T) quantify activation energies, while Hammett correlations (σ values) link electronic effects to reaction rates. Competitive experiments with isotopic labeling (¹³C) identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
